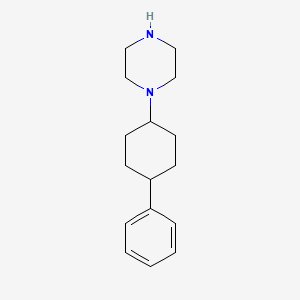

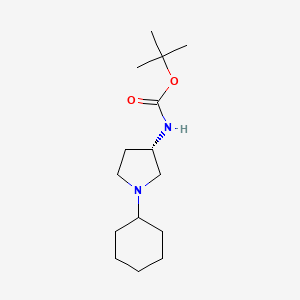

1-(4-苯基-环己基)-哌嗪

描述

“1-(4-Phenyl-cyclohexyl)-piperazine” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of mercaptotriazoles with 2-chloro-N-(2-thiazolyl)acetamide . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FAB±MS spectral data .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis

A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of amidrazones with ethyl azodicarboxylate and triethylamine (Mitsunobu reagent) in EtOH . This highly regioselective one-pot process provides rapid access to highly diverse triazoles .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

肿瘤应用

- 用于肿瘤和诊断应用的西格玛受体配体:对西格玛受体配体 PB28 的类似物的研究表明,该类似物与 1-(4-苯基-环己基)-哌嗪具有结构相似性,表明在肿瘤学中具有潜在的治疗和诊断应用。旨在降低亲脂性的修饰旨在增强肿瘤细胞进入并最大程度地减少抗增殖活性,这可能有利于使用正电子发射断层扫描 (PET) 放射性示踪剂进行癌症治疗和成像 (Abate 等人,2011 年)。

抗菌活性

- 抗分枝杆菌活性:哌嗪及其衍生物已显示出在对抗结核分枝杆菌,包括多重耐药 (MDR) 和极度耐药 (XDR) 菌株方面具有显着潜力。哌嗪支架的多功能性在其作为几种有效抗结核分子的核心组分中的作用中得到强调,这表明开发新的抗分枝杆菌剂是一个有希望的方向 (Girase 等人,2020 年)。

神经药理学研究

- 用于中枢治疗应用的血清素受体激动剂:哌嗪衍生物因其中枢药理活性而受到研究,主要涉及单胺通路激活。这些衍生物已被探索用于抗精神病、抗抑郁和抗焦虑应用,展示了哌嗪部分在开发中枢神经系统 (CNS) 治疗剂中的重要性 (Brito 等人,2018 年)。

抗癌研究

- 对乳腺癌的抗肿瘤活性:合成了一系列带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,并评估了它们对 MCF-7 乳腺癌细胞的抗癌活性。具有特定苯基取代的化合物显示出有希望的抗增殖特性,表明基于哌嗪衍生物开发新的癌症治疗剂的潜力 (Yurttaş 等人,2014 年)。

代谢研究

- 代谢途径阐明:对 Lu AA21004 等新型抗抑郁药的代谢途径的研究突出了哌嗪衍生物在理解涉及细胞色素 P450 和其他酶的氧化代谢中的作用。这项研究提供了对含有哌嗪结构的治疗剂的代谢转化的见解,这可以为药物开发和安全性评估提供信息 (Hvenegaard 等人,2012 年)。

作用机制

Target of Action

Thiazoles, a class of compounds to which this compound is related, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on their structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological pathways, depending on their structure and the specific targets they interact with .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, depending on their structure and the specific targets they interact with .

未来方向

属性

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-5,15-17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJADAJHHHZRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-cyclohexyl)-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)

acetate](/img/structure/B3110236.png)

![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)